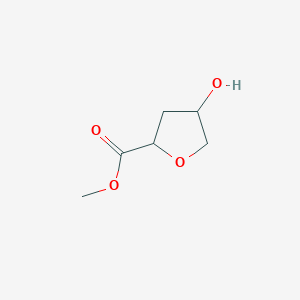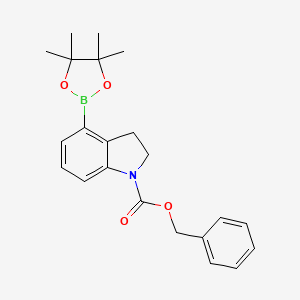![molecular formula C8H7ClN2O B13030367 5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
5-Chloro-7-methoxyimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5-position and a methoxy group at the 7-position of the imidazo[1,5-a]pyridine ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxyimidazo[1,5-a]pyridine typically involves the cyclocondensation of 2-aminopyridine derivatives with α-haloketones. This reaction can be carried out under various conditions, including thermal or microwave heating. For instance, a solvent- and catalyst-free method using microwave irradiation has been developed, which provides a clean and efficient route to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The process can be optimized for high yield and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. The use of microwave-assisted synthesis can also be scaled up for industrial applications, offering advantages in terms of speed and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-methoxyimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyridine derivatives .
Applications De Recherche Scientifique
5-Chloro-7-methoxyimidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Chloro-7-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo-pyridine compounds with similar biological activities.
Imidazo[1,5-a]pyridine Derivatives: Various derivatives with different substituents at the 5- and 7-positions.
Uniqueness
5-Chloro-7-methoxyimidazo[1,5-a]pyridine is unique due to the specific combination of a chlorine atom at the 5-position and a methoxy group at the 7-position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
5-chloro-7-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-2-6-4-10-5-11(6)8(9)3-7/h2-5H,1H3 |
Clé InChI |
OKPUYBGLMYCIBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=CN2C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime](/img/structure/B13030286.png)
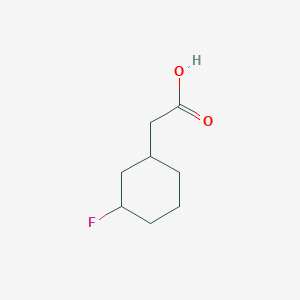
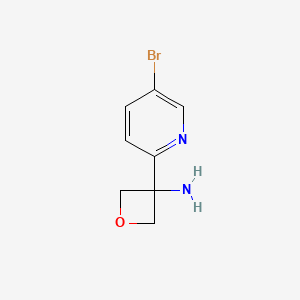
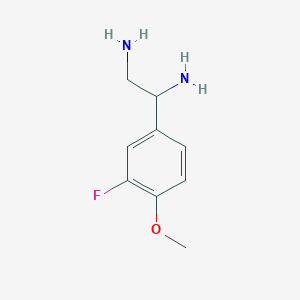
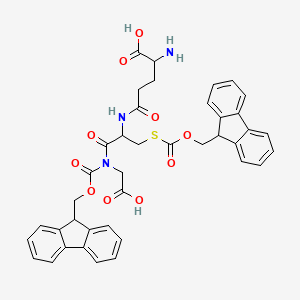
![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
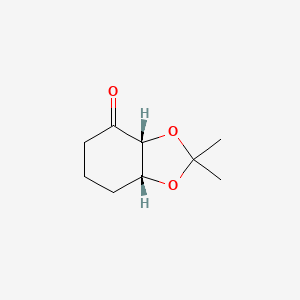
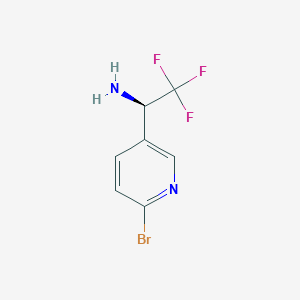
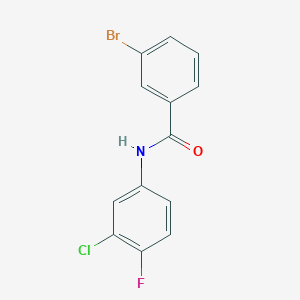
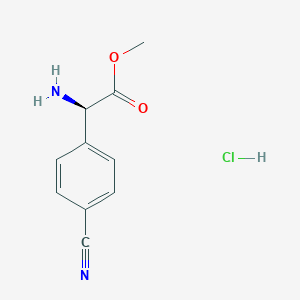
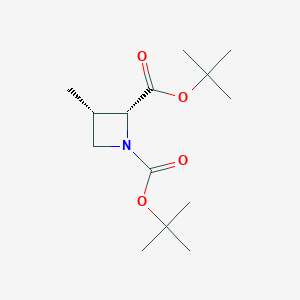
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
